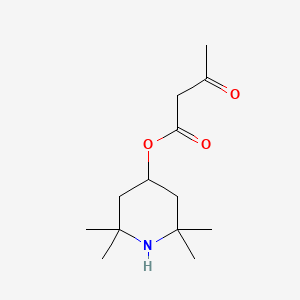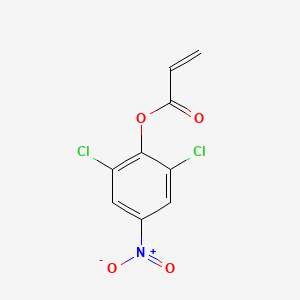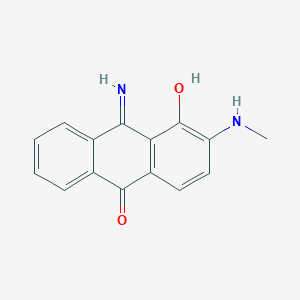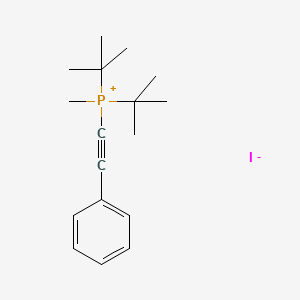
Di-tert-butyl(methyl)(phenylethynyl)phosphanium iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Di-tert-butyl(methyl)(phenylethynyl)phosphanium iodide is a tertiary phosphine compound characterized by the presence of tert-butyl, methyl, and phenylethynyl groups attached to a phosphorus atom, with iodide as the counterion
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of di-tert-butyl(methyl)(phenylethynyl)phosphanium iodide typically involves the reaction of di-tert-butyl(methyl)phosphine with phenylethynyl iodide. The reaction is carried out under inert atmosphere conditions to prevent oxidation and moisture interference. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using high-purity reagents, and employing efficient purification techniques such as recrystallization or chromatography to obtain the desired product in high yield and purity.
化学反应分析
Types of Reactions
Di-tert-butyl(methyl)(phenylethynyl)phosphanium iodide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The iodide ion can be replaced by other nucleophiles such as halides, alkoxides, or amines.
Oxidation: The phosphorus center can be oxidized to form phosphine oxides or other higher oxidation state compounds.
Reduction: The compound can be reduced to form phosphine derivatives with lower oxidation states.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium halides, potassium alkoxides, and primary or secondary amines. Reactions are typically carried out in polar aprotic solvents such as acetonitrile or dimethyl sulfoxide.
Oxidation: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid, or ozone are used under controlled conditions to prevent over-oxidation.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents to achieve selective reduction.
Major Products Formed
Nucleophilic Substitution: Formation of new phosphine derivatives with different substituents.
Oxidation: Formation of phosphine oxides or phosphonic acids.
Reduction: Formation of lower oxidation state phosphines or phosphine hydrides.
科学研究应用
Di-tert-butyl(methyl)(phenylethynyl)phosphanium iodide has several scientific research applications, including:
Catalysis: Used as a ligand in transition metal-catalyzed reactions, enhancing the reactivity and selectivity of catalytic processes.
Material Science: Employed in the synthesis of novel materials with unique electronic and optical properties.
Medicinal Chemistry: Investigated for its potential use in drug design and development, particularly in the synthesis of bioactive molecules.
Organic Synthesis: Utilized as a reagent in various organic transformations, including cross-coupling reactions and cycloadditions.
作用机制
The mechanism of action of di-tert-butyl(methyl)(phenylethynyl)phosphanium iodide involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. The phosphorus center can coordinate with transition metals, forming stable complexes that facilitate catalytic processes. The phenylethynyl group provides additional stability and electronic effects, influencing the reactivity and selectivity of the compound in various reactions.
相似化合物的比较
Similar Compounds
Di-tert-butyl(methyl)phosphonium tetrafluoroborate: Similar in structure but with a different counterion, used in similar catalytic and synthetic applications.
2,6-Di-tert-butylpyridine: A related compound with tert-butyl groups, used as a proton trapping agent and in polymerization reactions.
Tetramethyl di-tert-butylphosphine: Another tertiary phosphine with similar steric and electronic properties, used in catalysis and material science.
Uniqueness
Di-tert-butyl(methyl)(phenylethynyl)phosphanium iodide is unique due to the presence of the phenylethynyl group, which imparts distinct electronic and steric effects. This makes it particularly useful in applications requiring specific reactivity and selectivity, such as in the design of advanced catalytic systems and the synthesis of complex organic molecules.
属性
CAS 编号 |
66128-16-3 |
|---|---|
分子式 |
C17H26IP |
分子量 |
388.3 g/mol |
IUPAC 名称 |
ditert-butyl-methyl-(2-phenylethynyl)phosphanium;iodide |
InChI |
InChI=1S/C17H26P.HI/c1-16(2,3)18(7,17(4,5)6)14-13-15-11-9-8-10-12-15;/h8-12H,1-7H3;1H/q+1;/p-1 |
InChI 键 |
FSZNSFLWPXTVJK-UHFFFAOYSA-M |
规范 SMILES |
CC(C)(C)[P+](C)(C#CC1=CC=CC=C1)C(C)(C)C.[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Cyclohexanol, 1,1'-[[(4-chlorophenyl)imino]di-1-propyne-3,1-diyl]bis-](/img/structure/B14484063.png)
![1,1,2,2,3,3-Hexafluoro-2,3-dihydrobenzo[f]azulen-9(1H)-one](/img/structure/B14484067.png)

![[(1S)-7-Oxabicyclo[4.1.0]hepta-2,4-dien-2-yl]methanol](/img/structure/B14484077.png)
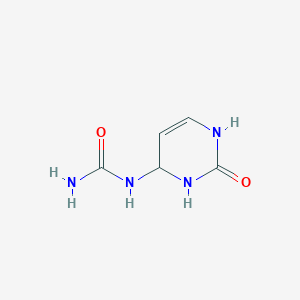
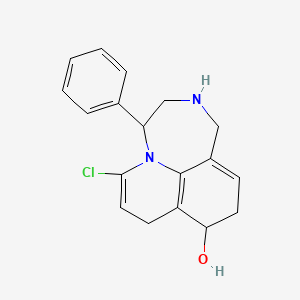
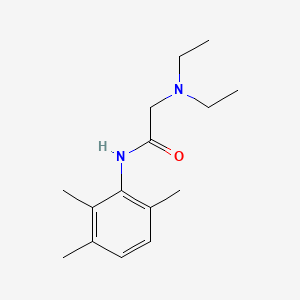
![N-[1-(Hydroxyamino)-1-oxopropan-2-yl]-3-methoxybenzamide](/img/structure/B14484092.png)
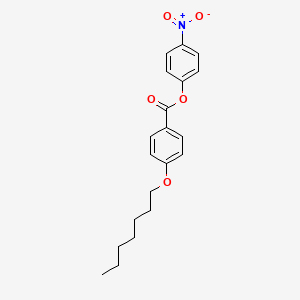
![5-[2-(1-Ethoxyethoxy)propan-2-yl]-3-methylcyclohex-2-en-1-one](/img/structure/B14484115.png)
